molecular formula C15H21N3O2 B1429362 cis-Benzyl 4-guanidinocyclohexanecarboxylate CAS No. 959680-08-1

cis-Benzyl 4-guanidinocyclohexanecarboxylate

Cat. No. B1429362
M. Wt: 275.35 g/mol
InChI Key: HWVACYSUMHWFLP-UHFFFAOYSA-N
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Description

“Cis-Benzyl 4-guanidinocyclohexanecarboxylate” is a synthetic compound used in various scientific research fields1. It has a molecular formula of C15H21N3O2 and a molecular weight of 275.35 g/mol1.



Synthesis Analysis

The synthesis of similar compounds involves the use of stereochemistry, particularly in disubstituted cyclohexanes2. For instance, the chair–chair equilibrium constant in cis-1-benzyl-4-methylcyclohexane is 1·35, with the conformation having an equatorial benzyl group being more stable3. However, specific synthesis methods for “cis-Benzyl 4-guanidinocyclohexanecarboxylate” are not readily available in the retrieved information.



Molecular Structure Analysis

The molecular structure of “cis-Benzyl 4-guanidinocyclohexanecarboxylate” is not explicitly provided in the retrieved information. However, its molecular formula is C15H21N3O21, which indicates it contains 15 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.



Chemical Reactions Analysis

Specific chemical reactions involving “cis-Benzyl 4-guanidinocyclohexanecarboxylate” are not available in the retrieved information. However, the conformational analysis of similar compounds like cis-1-benzyl-4-methylcyclohexane provides insights into their reactivity3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-Benzyl 4-guanidinocyclohexanecarboxylate” are not explicitly mentioned in the retrieved information. However, its molecular weight is 275.35 g/mol1.


Scientific Research Applications

1. Base-catalyzed diborylation of alkynes

  • Summary of Application : This research presents an efficient, transition-metal free, and practical approach to cis-bis (boryl)alkenes from various alkynes .
  • Methods of Application : The process involves the use of a catalytic amount of K2CO3 under mild conditions . Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
  • Results or Outcomes : The research resulted in an efficient and practical approach to cis-bis (boryl)alkenes from various alkynes .

2. 1,2-cis-Selective Glucosylation

  • Summary of Application : This research reports on initial results from a systematic effort to implement electron-withdrawing protecting groups and Lewis basic solvents/additives as an approach to 1,2-cis(α)–selective O-glucosylation .
  • Methods of Application : 1,2-cis-selective O-glucosylations are reported with thioglucosides and glucosyl trichloroacetimidates and a range of acceptors . A correlation between electron-withdrawing effects and 1,2-cis selectivity has been established .
  • Results or Outcomes : The research established a correlation between electron-withdrawing effects and 1,2-cis selectivity .

3. Control over Molecular Motion using the cis–trans Photoisomerization

  • Summary of Application : This research focuses on the control over molecular motion using the cis–trans photoisomerization of the azo group . The transformation induces a molecular movement and a significant geometric change, therefore the azobenzene unit is an excellent candidate to build dynamic molecular devices .
  • Methods of Application : The process involves the use of a light source for the isomerization of the N=N double bonds . The trans-azobenzene easily isomerizes to the cis isomer by irradiation of the trans isomer with a wavelength between 320–350 nm .
  • Results or Outcomes : The research resulted in the development of one of the best organic molecular switches described so far .

4. Rearrangements

  • Summary of Application : This research introduces the most important rearrangements you will likely encounter in organic synthesis papers . Heteroatom placement in these reactions is critical, with heteroatoms playing the roles of both leaving groups and rearrangement promoting atoms .
  • Methods of Application : The process involves a leaving group on an atom adjacent to a rearrangement promoting atom, generally an O or N . It is often very challenging to think retrosynthetically for rearrangements, so our focus will be on the forward direction .
  • Results or Outcomes : The research provides opportunities for ring expansions and ring contractions .

5. Nanoimpeller-Controlled Drug Release Devices

  • Summary of Application : One of the more attractive and interesting applications of the isomerization processes of azobenzenes is their use as nanoimpeller-controlled drug release devices . The idea is to anchor a functionalized azobenzene inside the silica nanoparticle, thereby forming light-activated mesostructured silica nanoparticles .
  • Methods of Application : The process involves the use of a light source for the isomerization of the N=N double bonds . The trans-azobenzene easily isomerizes to the cis isomer by irradiation of the trans isomer with a wavelength between 320–350 nm .
  • Results or Outcomes : The research resulted in the development of one of the best organic molecular switches described so far .

6. Conformational Analysis of Cyclohexane Derivatives

  • Summary of Application : This research introduces the conformational analysis of cyclohexane derivatives . The A value of a benzyl group is 1·81 kcal mol –1 .
  • Methods of Application : At –97·6° the chair–chair equilibrium constant in cis -1-benzyl-4-methylcyclohexane is 1·35, the conformation with an equatorial benzyl group being more stable by 0·11 kcal mol .
  • Results or Outcomes : The research provides opportunities for ring expansions and ring contractions .

Safety And Hazards

Specific safety and hazard information for “cis-Benzyl 4-guanidinocyclohexanecarboxylate” is not available in the retrieved information.


Future Directions

The future directions for “cis-Benzyl 4-guanidinocyclohexanecarboxylate” are not explicitly mentioned in the retrieved information. However, given its use in various scientific research fields1, it may continue to be a subject of interest in future studies.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

benzyl 4-(diaminomethylideneamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVACYSUMHWFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Benzyl 4-guanidinocyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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